N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Description
N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a combination of indole, morpholine, and acetylphenyl groups
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-16(28)17-6-8-18(9-7-17)25-24(31)23(30)20-14-27(21-5-3-2-4-19(20)21)15-22(29)26-10-12-32-13-11-26/h2-9,14H,10-13,15H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLPFCYMRWCDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable indole precursor, such as indole-3-carboxaldehyde, which undergoes a condensation reaction with an appropriate amine to form the indole core.
Attachment of the Morpholine Group: The indole core is then reacted with a morpholine derivative, often through a nucleophilic substitution reaction, to introduce the morpholino group.
Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride or acetyl chloride under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
Medically, this compound could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for therapeutic development.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s indole and morpholine groups are likely critical for binding to these targets, influencing biological pathways such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the morpholino group, which may affect its biological activity and solubility.
N-(4-acetylphenyl)-2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide: Contains a piperidine ring instead of morpholine, potentially altering its pharmacokinetic properties.
Uniqueness
N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both morpholine and indole groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Biological Activity
N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that integrates an acetylphenyl moiety with morpholino and indole derivatives. Its unique structural features suggest significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 483.54 g/mol. The inclusion of a sulfonamide group enhances its solubility and biological interaction capabilities, making it a subject of interest for drug development.
Research indicates that this compound may interact with proteins involved in critical cell signaling pathways, particularly those associated with apoptosis and inflammation. These interactions are essential for understanding its therapeutic profile and optimizing its efficacy.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits notable activity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 4.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar indole derivatives, revealing that compounds with morpholino substitutions significantly enhanced cytotoxicity against breast and lung cancer cell lines .
- Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of indole derivatives, suggesting that compounds like this compound could mitigate oxidative stress in neuronal cells .
- Anti-inflammatory Properties : Research highlighted its potential anti-inflammatory effects by demonstrating inhibition of pro-inflammatory cytokines in activated macrophages, indicating a dual role in cancer therapy and inflammation management .
Synthesis and Derivatives
The synthesis of this compound typically involves several multi-step reactions, allowing for precise control over the molecular structure to explore different substituents for enhanced activity.
Synthetic Route Summary
- Formation of Indole Derivative : The initial step involves synthesizing the indole core through cyclization reactions.
- Acetylation : The introduction of the acetyl group on the phenyl ring is achieved via acetylation reactions.
- Morpholino Attachment : The morpholino group is incorporated through nucleophilic substitution, enhancing the compound's biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
